molecular formula C8H11BrClNO2S B2774822 4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride CAS No. 2138278-38-1

4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride

Cat. No.: B2774822
CAS No.: 2138278-38-1
M. Wt: 300.6
InChI Key: SXJFCGWSPWAFAK-UHFFFAOYSA-N
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Description

4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H10BrNO2S·HCl It is a derivative of butanoic acid, featuring an amino group and a brominated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of thiophene, followed by the introduction of the butanoic acid moiety and subsequent amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and brominated thiophene ring can participate in various binding interactions, influencing biological pathways and chemical reactions. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride
  • 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

Uniqueness

4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride is unique due to the specific position of the bromine atom on the thiophene ring and the presence of the butanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

4-amino-3-(5-bromothiophen-2-yl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S.ClH/c9-7-2-1-6(13-7)5(4-10)3-8(11)12;/h1-2,5H,3-4,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJFCGWSPWAFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(CC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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